molecular formula C15H19FN2O2 B13038015 Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate

Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate

Cat. No.: B13038015
M. Wt: 278.32 g/mol
InChI Key: ILRFEGNRSQTCIW-LBPRGKRZSA-N
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Description

Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a hexahydropyrrolo[1,2-A]pyrazine ring fused with a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl trifluoropyruvate with methyl ketones and diamines in a solvent such as 1,4-dioxane. The reaction mixture is stirred at room temperature for several days to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Hexahydropyrrolo[1,2-a]imidazol-5-ones
  • Hexahydropyrrolo[1,2-a]pyrimidin-6-ones
  • Pyrrolo[1,2-a]pyrazine-1,4-dione

Uniqueness

Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate stands out due to its unique combination of a fluorinated benzoate moiety and a hexahydropyrrolo[1,2-A]pyrazine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H19FN2O2

Molecular Weight

278.32 g/mol

IUPAC Name

methyl 4-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-fluorobenzoate

InChI

InChI=1S/C15H19FN2O2/c1-20-15(19)13-5-4-11(9-14(13)16)18-8-7-17-6-2-3-12(17)10-18/h4-5,9,12H,2-3,6-8,10H2,1H3/t12-/m0/s1

InChI Key

ILRFEGNRSQTCIW-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)N2CCN3CCC[C@H]3C2)F

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCN3CCCC3C2)F

Origin of Product

United States

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